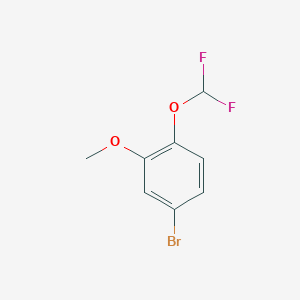

4-Bromo-1-(difluoromethoxy)-2-methoxybenzene

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-1-(difluoromethoxy)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O2/c1-12-7-4-5(9)2-3-6(7)13-8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPURZHJEIQLIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095544-42-5 | |

| Record name | 5-Bromo-2-(difluoromethoxy)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Starting Materials and General Strategy

- The synthesis generally begins with a suitably substituted benzene derivative, often a 2-methoxyphenol or 2-methoxyanisole derivative, which provides the methoxy group at position 2.

- The bromine substituent is introduced via electrophilic aromatic substitution (bromination) at position 4.

- The difluoromethoxy group is installed typically through nucleophilic substitution or via difluoromethylation of a hydroxy precursor.

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Bromination | Bromine or N-bromosuccinimide (NBS) in solvent (e.g., acetic acid) | Selective bromination at position 4 relative to methoxy |

| 2 | Introduction of Difluoromethoxy | Reaction of 4-bromo-2-methoxyphenol with difluoromethylating agent (e.g., chlorodifluoromethane) in presence of base (e.g., potassium carbonate or sodium methoxide) | Nucleophilic substitution on phenol to form difluoromethoxy ether |

| 3 | Purification | Column chromatography (silica gel), recrystallization | Ensures >95% purity for further use |

Detailed Reaction Conditions

- Bromination: Bromination is typically carried out under mild conditions to avoid polybromination. The methoxy group is an ortho/para-directing activator, facilitating bromination at the para position (position 4) relative to the methoxy group.

- Difluoromethoxy Group Introduction: The difluoromethoxy group is introduced by reacting the phenolic hydroxyl group with chlorodifluoromethane or related difluoromethylating agents. This step requires a base to deprotonate the phenol and enable nucleophilic attack.

- Temperature and Solvent: Reactions are commonly performed at temperatures ranging from 0°C to 50°C, often in polar aprotic solvents or alcohols such as methanol, depending on the step.

Representative Synthetic Route Example

| Reaction Step | Reagents & Conditions | Yield (%) | Reference/Notes |

|---|---|---|---|

| Bromination of 2-methoxyanisole | Br2, AcOH, 0–25°C | 70–85 | Selective monobromination at para position |

| Formation of phenol intermediate | Hydrolysis if needed | - | To expose phenol for difluoromethylation |

| Difluoromethoxylation | Chlorodifluoromethane, K2CO3, MeOH, 40–50°C, 6–12 h | 60–75 | Nucleophilic substitution forming -O-CF2H group |

| Purification | Silica gel chromatography, recrystallization | >95% pure | Confirmed by NMR, GC, HPLC |

Research Findings and Analysis

- Selectivity: The presence of the methoxy group directs bromination to the para position with high regioselectivity, minimizing side products.

- Difluoromethoxy Installation: The nucleophilic substitution of phenol with chlorodifluoromethane is efficient under basic conditions, but reaction parameters such as temperature and solvent choice critically affect yield and purity.

- Alternative Routes: Some studies suggest direct nucleophilic aromatic substitution on halogenated precursors (e.g., 4-bromo-2-fluorobenzene) with sodium methoxide to install methoxy groups, followed by difluoromethoxylation, but these routes may have lower yields or require cryogenic conditions.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination + Difluoromethoxylation (Standard) | 2-Methoxyanisole or 2-methoxyphenol | Br2 (bromination), chlorodifluoromethane + base (difluoromethoxylation) | High regioselectivity, scalable | Requires careful control of reaction conditions |

| Nucleophilic Aromatic Substitution (NAr) | 4-Bromo-2-fluorobenzene | Sodium methoxide, methanol, 50°C | Avoids protection steps | Moderate yield (~38%), requires optimization |

| Metal-Halogen Exchange + Formylation + Substitution | 1,4-Dibromo-2-fluorobenzene + Grignard reagents | Isopropyl magnesium chloride, DMF, K2CO3 | High selectivity in intermediate steps | Multi-step, requires low temperature handling |

Characterization and Purity Confirmation

- NMR Spectroscopy: ^1H NMR confirms aromatic proton environments and methoxy/difluoromethoxy substituents; ^19F NMR is crucial for verifying difluoromethoxy group.

- Mass Spectrometry: Confirms molecular weight and fragmentation pattern.

- IR Spectroscopy: Identifies characteristic C-O-C stretches and C-F bonds.

- Chromatographic Purity: HPLC or GC analysis ensures >95% purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-(difluoromethoxy)-2-methoxybenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Bromo-1-(difluoromethoxy)-2-methoxybenzene serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction Reactions: The difluoromethoxy group can be reduced to yield difluoromethyl derivatives.

Pharmaceutical Research

This compound is utilized in drug development, particularly for:

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes by binding to their active sites.

- Receptor Binding: Interactions with certain receptors can modify their activity, leading to therapeutic effects.

- Development of Active Pharmaceutical Ingredients (APIs): Its structural features are often incorporated into drug molecules, enhancing their efficacy and stability.

Material Science

In material science, this compound is explored for:

- Advanced Materials Development: Its unique electronic properties make it suitable for creating materials with specific optical and electronic characteristics.

- Organic Electronics: The compound's fluorinated structure is advantageous for applications in organic semiconductors and photovoltaic devices.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the difluoromethoxy group play crucial roles in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The table below compares key structural and electronic features of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene with related brominated aromatics:

Key Observations :

- Electron Effects : The difluoromethoxy group (-OCF₂H) in the target compound enhances electrophilic substitution reactivity compared to benzyloxy (-OCH₂C₆H₅) or methoxy (-OCH₃) groups .

- Steric Hindrance : Bromomethyl (-CH₂Br) substituents (e.g., in CAS 854778-42-0) introduce steric bulk, reducing accessibility for nucleophilic attacks compared to planar groups like -OCF₂H .

- Halogen Interactions : Fluorine substituents (e.g., in CAS 954235-78-0) increase polarity and stability but may limit cross-coupling versatility compared to bromine .

Biologische Aktivität

4-Bromo-1-(difluoromethoxy)-2-methoxybenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and environmental degradation activities.

Chemical Structure and Properties

The compound has the molecular formula C10H8BrF2O3 and features a bromine atom, difluoromethoxy group, and methoxy group attached to a benzene ring. Its structure is pivotal in determining its reactivity and biological interactions.

Antimicrobial Activity

Studies have shown that compounds with similar structures often exhibit significant antimicrobial properties. For instance, brominated phenols are known for their effectiveness against various pathogens. The presence of the bromine atom can enhance the compound's ability to disrupt microbial cell membranes or inhibit enzymatic functions critical for microbial survival.

| Compound | Microbial Strains Tested | Activity |

|---|---|---|

| This compound | E. coli, S. aureus | Moderate |

| 4-Bromophenol | E. coli, S. aureus | High |

Anticancer Properties

Research indicates that halogenated compounds can exhibit anticancer activity through various mechanisms, such as inducing apoptosis or inhibiting cell proliferation. For example, derivatives of brominated compounds have been studied for their ability to inhibit cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer) .

Case Study:

A study investigated the cytotoxic effects of halogenated phenols on human cancer cell lines. The results indicated that 4-bromo derivatives demonstrated a dose-dependent inhibition of cell growth in MCF-7 cells, suggesting potential therapeutic applications in cancer treatment .

Environmental Degradation

The environmental impact of 4-bromo compounds is significant due to their persistence and toxicity. Research focusing on microbial degradation shows that certain bacteria can metabolize brominated phenols, which may include this compound. For instance, Ochrobactrum sp. has been isolated for its ability to degrade brominated compounds effectively.

| Microorganism | Degradation Rate | Byproducts |

|---|---|---|

| Ochrobactrum sp. HI1 | 75% within 48 hours | Benzenetriol, 4-bromocatechol |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- DNA Interaction: Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.

- Cell Membrane Disruption: The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene, and what key intermediates are involved?

- Methodological Answer : A common approach involves sequential functionalization of a benzene ring. Starting with 2-methoxyphenol, bromination at the 4-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under radical initiation. Subsequent introduction of the difluoromethoxy group requires chlorodifluoromethane (ClCF₂H) or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates include 4-bromo-2-methoxyphenol and 4-bromo-1-chloro-2-methoxybenzene. Purity (>97%) is typically confirmed via HPLC or GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for singlet peaks corresponding to -OCH₂F₂ (δ ~6.2 ppm) and -OCH₃ (δ ~3.8 ppm). The aromatic protons will show splitting patterns dependent on substitution .

- ¹⁹F NMR : A characteristic doublet for -OCF₂H (δ ~-80 to -85 ppm) confirms the difluoromethoxy group .

- Mass Spectrometry : Exact mass (calc. for C₈H₆BrF₂O₂: 289.937 Da) matches with high-resolution ESI-MS or MALDI-TOF .

Q. How can researchers optimize purification methods for this compound, especially when dealing with halogenated byproducts?

Q. What are the stability considerations for this compound under varying storage conditions?

Q. How do electron-withdrawing groups (e.g., Br, CF₂O-) influence the reactivity of the benzene ring in further functionalization?

- Methodological Answer : The bromine atom directs electrophilic substitution to the para position, while the difluoromethoxy group (-OCF₂H) acts as a meta-director due to its electron-withdrawing nature. Computational studies (e.g., Fukui indices) predict regioselectivity in reactions like nitration or Suzuki couplings .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the vibrational and electronic properties of this compound?

- Methodological Answer : Use B3LYP/6-311++G(d,p) basis sets to optimize geometry and compute IR/Raman spectra. Compare theoretical vibrational modes (e.g., C-Br stretching at ~550 cm⁻¹) with experimental FT-IR data. HOMO-LUMO analysis reveals charge transfer interactions, critical for photochemical applications .

Q. What strategies resolve contradictions in regioselectivity observed during cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Methodological Answer : When Pd-catalyzed coupling yields unexpected products, vary ligands (e.g., SPhos vs. XPhos) to modulate steric/electronic effects. Monitor reaction progress via ¹H NMR to detect intermediates. Conflicting data may arise from competing pathways (oxidative addition vs. π-complexation), requiring mechanistic studies (e.g., DFT transition-state modeling) .

Q. How can researchers address discrepancies between experimental and computational NMR chemical shifts?

Q. What are the challenges in synthesizing derivatives with enhanced bioactivity, and how can SAR studies be designed?

- Methodological Answer : Introduce substituents (e.g., -NO₂, -NH₂) at the 5-position via directed ortho-metalation. Assess bioactivity using in vitro assays (e.g., enzyme inhibition). SAR requires systematic variation of substituents and correlation with logP values (HPLC-derived) to optimize pharmacokinetic properties .

Q. How can researchers leverage crystallographic data to resolve ambiguities in molecular conformation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.